molecular formula C5H15ClN2O2S B3048791 N-(2-aminobutyl)methanesulfonamide hydrochloride CAS No. 1820607-76-8

N-(2-aminobutyl)methanesulfonamide hydrochloride

Cat. No. B3048791
CAS RN: 1820607-76-8
M. Wt: 202.70
InChI Key: HKPLKGANOKXLQN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(2-aminobutyl)methanesulfonamide hydrochloride consists of an aminobutyl group attached to a methanesulfonamide moiety. The chloride ion serves as the counterion. For a visual representation, refer to the Sigma-Aldrich page .


Physical And Chemical Properties Analysis

  • Safety Information :
    • MSDS : Link to MSDS

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-aminobutyl)methanesulfonamide hydrochloride, focusing on six unique fields:

Pharmaceutical Development

N-(2-aminobutyl)methanesulfonamide hydrochloride is being explored for its potential in pharmaceutical development, particularly as a precursor or intermediate in the synthesis of various therapeutic agents. Its unique chemical structure allows it to be modified into compounds that may exhibit antimicrobial, antiviral, or anticancer properties .

Neuroscience Research

This compound is also of interest in neuroscience research. It can be used to study the modulation of neurotransmitter systems, particularly those involving amino acids and sulfonamides. Researchers are investigating its effects on neural pathways and its potential role in treating neurological disorders such as epilepsy and neurodegenerative diseases .

Biochemical Assays

In biochemical assays, N-(2-aminobutyl)methanesulfonamide hydrochloride serves as a reagent for enzyme inhibition studies. Its ability to interact with specific enzymes makes it valuable for understanding enzyme kinetics and for the development of enzyme inhibitors that could be used in drug discovery .

Chemical Synthesis

The compound is utilized in chemical synthesis as a building block for more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Analytical Chemistry

In analytical chemistry, N-(2-aminobutyl)methanesulfonamide hydrochloride is used as a standard or reference material for the calibration of analytical instruments. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Material Science

Researchers in material science are exploring the use of this compound in the development of novel materials. Its incorporation into polymer matrices or as a functional additive can enhance the properties of materials, such as improving their thermal stability, mechanical strength, or conductivity .

properties

IUPAC Name

N-(2-aminobutyl)methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S.ClH/c1-3-5(6)4-7-10(2,8)9;/h5,7H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPLKGANOKXLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminobutyl)methanesulfonamide hydrochloride

CAS RN

1820607-76-8
Record name Methanesulfonamide, N-(2-aminobutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820607-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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